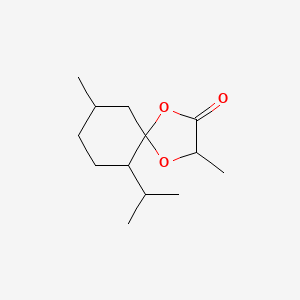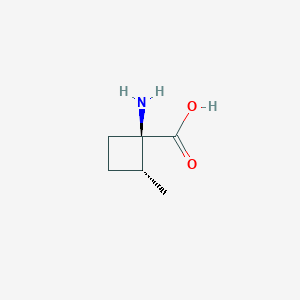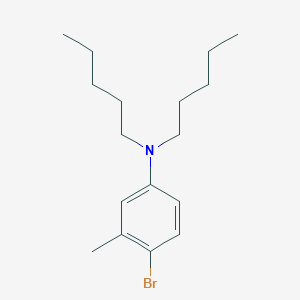![molecular formula C13H8ClNO B14207137 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one CAS No. 631842-15-4](/img/structure/B14207137.png)
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one is a heterocyclic compound that belongs to the class of quinoline derivatives It is characterized by a fused ring system that includes a pyridine ring and a quinoline ring, with a chlorine atom at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-chloronicotinic acid with suitable amines can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Medicine: It has shown potential as an anti-cancer agent due to its ability to intercalate with DNA.
Industry: The compound is used in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism by which 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
6H-pyrido[1,2-A]quinolin-6-one: Lacks the chlorine atom at the 10th position.
10-Methyl-6H-pyrido[1,2-A]quinolin-6-one: Contains a methyl group instead of a chlorine atom.
Uniqueness
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its non-chlorinated counterparts .
Properties
CAS No. |
631842-15-4 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
10-chlorobenzo[c]quinolizin-6-one |
InChI |
InChI=1S/C13H8ClNO/c14-11-6-3-5-10-12(16)8-9-4-1-2-7-15(9)13(10)11/h1-8H |
InChI Key |
FLJBLCAZPFDCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)C3=C(N2C=C1)C(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)
![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)

![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)


![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)

![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
